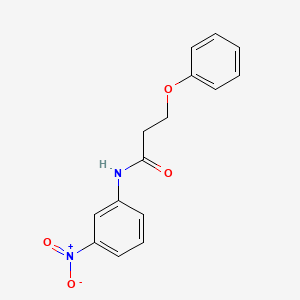
2,3-dihydro-1-benzofuran-7-yl(4-pyrrolidin-1-ylpiperidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzofuran compounds often involves strategies such as the Vilsmeier-Haack process, which was utilized in the synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid. This compound showed inhibitory activity on the enzyme aldose reductase and the glycation process of proteins, highlighting its potential in treating pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002). Another approach involved the transformation of 7-hydroxy-3,4-dihydrocoumarin-4-carboxylic acid to benzofuran-3-yl-acetic ester, showcasing the versatility of starting materials for benzofuran synthesis (Shachan‐Tov & Frimer, 2012).
Molecular Structure Analysis
Structural studies of compounds similar to "2,3-dihydro-1-benzofuran-7-yl(4-pyrrolidin-1-ylpiperidin-1-yl)acetic acid" have been conducted to understand their conformation in solution and in crystal form. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared and their molecular conformations were discussed based on NMR spectral and X-Ray data, providing insights into the structural aspects of related compounds (Chui et al., 2004).
Chemical Reactions and Properties
Benzofuran compounds undergo a variety of chemical reactions that highlight their reactivity and potential applications. For example, the synthesis of benzofurans from dihydrocoumarins underlines the reactivity of the benzofuran moiety in forming esters and other derivatives (Shachan‐Tov & Frimer, 2012). Additionally, the synthesis of different heterocycles using 4-(4-Methylphenylhydrazono)-1H-pyrano[3,4-b]benzofuran-1,3-dione demonstrated the capability of benzofuran compounds to engage in complex reactions leading to diverse heterocyclic structures (Patankar et al., 2000).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like the characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid provide valuable information on the crystal structure and other physical characteristics of similar compounds, aiding in the understanding of their behavior in different environments (Jing-gui, 2005).
Chemical Properties Analysis
The chemical properties of "2,3-dihydro-1-benzofuran-7-yl(4-pyrrolidin-1-ylpiperidin-1-yl)acetic acid" and related compounds, including their reactivity, stability, and interaction with other molecules, are fundamental for their potential applications. Research on the synthesis and reactivity of zinc carboxylate complexes of 2,3-pyridine dicarboxylic acid and related compounds sheds light on the coordination chemistry and potential catalytic activities of benzofuran derivatives (Singh et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
- Benzofuran compounds are recognized for their broad biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Recent studies have identified benzofuran as a key scaffold in the development of new pharmacological agents. Innovations in synthetic methodologies have enabled the construction of complex benzofuran derivatives, highlighting the versatility and potential of this class of compounds in drug discovery (Yu-hang Miao et al., 2019) Miao et al., 2019.
Biological Activities
- A review of benzofuran inhibitors indicates significant anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The structural features of benzofurans have made them subjects of intense research, aiming at the development of new drugs to address a range of diseases. This review suggests that the modification of functional groups on the benzofuran ring can enhance therapeutic activities (K. Dawood, 2019) Dawood, 2019.
Pharmacological Applications
- Benzofuran derivatives have emerged as significant antimicrobial agents. Their unique structural features and biological activities make them promising candidates for drug discovery, especially in combating microbial diseases. This research underscores the potential of benzofuran scaffolds in developing efficient antimicrobial agents (Asha Hiremathad et al., 2015) Hiremathad et al., 2015.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-19(23)17(16-5-3-4-14-8-13-24-18(14)16)21-11-6-15(7-12-21)20-9-1-2-10-20/h3-5,15,17H,1-2,6-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQDEPRJMLBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(C3=CC=CC4=C3OCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-7-yl(4-pyrrolidin-1-ylpiperidin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)





![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)
![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)
